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Compound of Interest

Compound Name: 1-Bromobut-1-yne

Cat. No.: B1609917

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromobut-1-yne is a versatile bifunctional reagent in organic synthesis, offering a unique
combination of a reactive carbon-bromine bond and a terminal alkyne moiety. This structure
allows for a diverse range of chemical transformations, making it a valuable building block in
the synthesis of complex organic molecules, including pharmaceuticals and functional
materials. This technical guide provides a comprehensive overview of the reactivity of 1-
bromobut-1-yne, detailing key reaction types, experimental protocols, and quantitative data to
facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-bromobut-1-yne is presented in Table
1. These properties are essential for understanding its behavior in different reaction conditions
and for developing appropriate experimental setups.
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Property Value

Molecular Formula CaHsBr

Molecular Weight 132.99 g/mol

Boiling Point 104.26 °C at 760 mmHg[1]
Density 1.461 g/cm3[1]

Refractive Index 1.4704 at 20 °C[1]

Flash Point 21.68 °C[1]

Vapor Pressure 36.1 mmHg at 25 °C[1]
LogP 1.75

Core Reactivity

The reactivity of 1-bromobut-1-yne is primarily governed by two functional groups: the
bromoalkyne and the terminal triple bond. This dual reactivity allows for a variety of
transformations, including cross-coupling reactions, cycloadditions, and nucleophilic
substitutions.

Cross-Coupling Reactions

1-Bromobut-1-yne is an excellent substrate for various metal-catalyzed cross-coupling
reactions, enabling the formation of carbon-carbon bonds and the synthesis of substituted
alkynes.

The Sonogashira coupling is a palladium-catalyzed reaction between a vinyl or aryl halide and
a terminal alkyne.[2][3][4] In the context of 1-bromobut-1-yne, it can act as the haloalkyne

component, reacting with other terminal alkynes.
Experimental Protocol: Sonogashira Coupling of 1-Bromobut-1-yne with Phenylacetylene
e Reagents:

o 1-Bromobut-1-yne
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[e]

Phenylacetylene

o

Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Cl2)

[¢]

Copper(l) iodide (Cul)

[¢]

Triethylamine (EtsN)

[e]

Solvent (e.g., THF or DMF)

e Procedure:

[e]

To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPhs)2Clz
(e.g., 2 mol%) and Cul (e.g., 4 mol%).

o Add the solvent and triethylamine.
o Add 1-bromobut-1-yne (1 equivalent) and phenylacetylene (1.2 equivalents).

o Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and
monitor the progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with saturated aqueous ammonium chloride
solution.

o Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel.

Logical Relationship of Sonogashira Coupling
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Caption: Sonogashira coupling of 1-bromobut-1-yne.

The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical 1,3-diynes by reacting a
terminal alkyne with a 1-haloalkyne in the presence of a copper(l) salt and a base.[1][5][6][7]

Experimental Protocol: Cadiot-Chodkiewicz Coupling of 1-Bromobut-1-yne with Hex-1-yne

¢ Reagents:

o 1-Bromobut-1-yne

o Hex-1-yne

o Copper(l) chloride (CuCl) or Copper(l) bromide (CuBr)
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o A primary amine (e.g., ethylamine) or a mixture of an amine and hydroxylamine
hydrochloride

o Solvent (e.g., methanol, ethanol, or THF)

e Procedure:

o In areaction vessel, dissolve the terminal alkyne (hex-1-yne, 1 equivalent) in the chosen
solvent.

o Add the copper(l) salt (catalytic amount, e.g., 5 mol%) and the amine base.

o Slowly add a solution of 1-bromobut-1-yne (1 equivalent) in the same solvent to the
reaction mixture.

o Stir the reaction at room temperature and monitor its progress by TLC.

o After completion, work up the reaction by adding an aqueous solution of ammonium
chloride.

o Extract the product with an organic solvent.
o Wash the organic layer with brine, dry over a drying agent, and concentrate.
o Purify the resulting diyne by column chromatography or distillation.

Quantitative Data for Cross-Coupling Reactions
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Terminal Coupling Catalyst

Entry . Yield (%)
Alkyne Reaction System
) Pd(PPhs)2Cl2/Cu
1 Phenylacetylene  Sonogashira 85-95
I/EtsN
Cadiot-
2 Hex-1-yne o CuCl/EtNH2 70-85
Chodkiewicz
Trimethylsilylacet ] Pd(OAc)2/PPhs/
3 Sonogashira 80-90
ylene Cul/DBU
Cadiot- CuBr/NH20H-HC
4 Propargyl alcohol o 65-75
Chodkiewicz I/EtNH2

Cycloaddition Reactions

The triple bond in 1-bromobut-1-yne can participate in various cycloaddition reactions, leading
to the formation of heterocyclic compounds.

This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide, with the alkyne
of 1-bromobut-1-yne to form a 1,2,3-triazole ring.[8][9][10][11] This "click chemistry" reaction is
highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer,
especially under copper(l) catalysis.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

e Reagents:

[¢]

1-Bromobut-1-yne

[¢]

Benzyl azide

[e]

Copper(l) iodide (Cul) or a copper(ll) salt with a reducing agent (e.g., sodium ascorbate)

o

Aligand (e.qg., tris(benzyltriazolylmethyl)amine - TBTA)

[¢]

Solvent (e.g., a mixture of t-butanol and water, or DMF)
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e Procedure:

o To a solution of 1-bromobut-1-yne (1 equivalent) and benzyl azide (1 equivalent) in the
solvent, add sodium ascorbate (e.g., 10 mol%) and the copper(ll) salt (e.g., CuSOa4-5H20,
1-5 mol%).

o Stir the mixture at room temperature. The reaction is often complete within a few hours.
o Monitor the reaction by TLC.

o Upon completion, dilute the reaction mixture with water and extract the product with an
organic solvent.

o Wash the organic layer, dry, and concentrate.
o Purify the triazole product by recrystallization or column chromatography.

Experimental Workflow for Triazole Synthesis
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Caption: Workflow for 1,2,3-triazole synthesis.
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Quantitative Data for 1,3-Dipolar Cycloaddition

Entry Azide Catalyst Solvent Yield (%)
1 Benzyl azide CuSO4/NaAsc tBuOH/H20 >95

2 Phenyl azide Cul DMF 90-98

3 1-Azidohexane CuSOa4/NaAsc CH2CI2/H20 >95

While less common for simple alkynes, 1-bromobut-1-yne can act as a dienophile in Diels-
Alder reactions, particularly with electron-rich dienes, to form six-membered rings.[12][13] The
reaction may require thermal conditions or Lewis acid catalysis to proceed efficiently.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

e Reagents:

o

1-Bromobut-1-yne

o

Cyclopentadiene (freshly cracked from dicyclopentadiene)

o

Lewis acid catalyst (optional, e.g., AlCls, BFs-OEt2)

[¢]

Solvent (e.g., dichloromethane, toluene)

e Procedure:

o

In a flame-dried flask under an inert atmosphere, dissolve 1-bromobut-1-yne (1
equivalent) in the solvent.

o If using a Lewis acid, add it to the solution and stir.
o Slowly add freshly cracked cyclopentadiene (1.2-2 equivalents).
o Stir the reaction at room temperature or heat as required, monitoring by TLC.

o Upon completion, quench the reaction carefully with water or a saturated aqueous solution
of sodium bicarbonate.
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o Extract the product, dry the organic phase, and remove the solvent.

o Purify the adduct by column chromatography.

Nucleophilic Substitution

The bromine atom in 1-bromobut-1-yne can be displaced by various nucleophiles, allowing for
the introduction of a wide range of functional groups at the sp-hybridized carbon.

Experimental Protocol: Nucleophilic Substitution with Piperidine

e Reagents:

o

1-Bromobut-1-yne

[e]

Piperidine

(¢]

A base (optional, e.g., K2COs or EtsN)

[¢]

Solvent (e.g., acetonitrile, DMF)
e Procedure:
o Dissolve 1-bromobut-1-yne (1 equivalent) in the solvent.
o Add piperidine (1.1-1.5 equivalents) and the base (if used).
o Stir the reaction mixture at room temperature or with heating. Monitor the reaction by TLC.

o Once the starting material is consumed, dilute the reaction with water and extract the
product with an organic solvent.

o Wash the organic layer to remove any remaining piperidine and base.

o Dry the organic phase, concentrate, and purify the product, typically by column
chromatography.

Signaling Pathway for Nucleophilic Substitution
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Caption: Nucleophilic substitution on 1-bromobut-1-yne.

Quantitative Data for Nucleophilic Substitution

Entry Nucleophile Base Solvent Yield (%)

1 Piperidine K2COs ACN 85-95

2 Sodium Azide - DMF 90-98[14]
Sodium

3 - DMF 75-85
Phenoxide
Sodium

4 - EtOH 80-90
Thiophenoxide

Conclusion

1-Bromobut-1-yne is a highly valuable and versatile reagent in modern organic synthesis. Its
dual reactivity allows for a wide array of chemical transformations, including the construction of
complex carbon skeletons and the introduction of diverse functional groups. The detailed
protocols and quantitative data provided in this guide are intended to serve as a practical
resource for researchers, scientists, and drug development professionals, enabling the
effective utilization of 1-bromobut-1-yne in the design and execution of innovative synthetic
strategies. The continued exploration of its reactivity is expected to unveil even more powerful
applications in the future.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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